molecular formula C24H26BrFN4O3 B11283514 ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate

ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate

Cat. No.: B11283514
M. Wt: 517.4 g/mol
InChI Key: YZFFKOISNBJKCS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate is a complex organic compound that features a brominated indole core, a fluorinated phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromination of the indole ring can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The piperazine moiety can be introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine . Finally, the esterification of the carboxylic acid group with ethanol completes the synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorinated phenyl group and piperazine moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate is unique due to its combination of a brominated indole core, a fluorinated phenyl group, and a piperazine moiety. This structural complexity provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C24H26BrFN4O3

Molecular Weight

517.4 g/mol

IUPAC Name

ethyl 5-bromo-3-[3-[4-(2-fluorophenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C24H26BrFN4O3/c1-2-33-24(32)23-22(17-15-16(25)7-8-19(17)27-23)28-21(31)9-10-29-11-13-30(14-12-29)20-6-4-3-5-18(20)26/h3-8,15,27H,2,9-14H2,1H3,(H,28,31)

InChI Key

YZFFKOISNBJKCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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